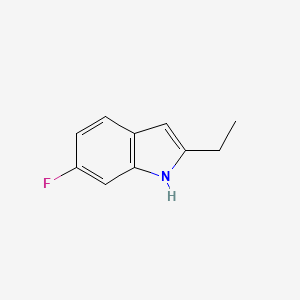

2-ethyl-6-fluoro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10FN |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

2-ethyl-6-fluoro-1H-indole |

InChI |

InChI=1S/C10H10FN/c1-2-9-5-7-3-4-8(11)6-10(7)12-9/h3-6,12H,2H2,1H3 |

InChI Key |

KUOWDSIZABJGCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(N1)C=C(C=C2)F |

Origin of Product |

United States |

Reactivity and Derivatization Strategies for 2 Ethyl 6 Fluoro 1h Indole

Electrophilic Aromatic Substitution on Fluorinated Indole (B1671886) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of indole rings. The introduction of a fluorine atom at the 6-position of the indole nucleus, as in 2-ethyl-6-fluoro-1H-indole, significantly influences the regioselectivity and reactivity of these transformations.

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The preferred site of electrophilic substitution on the indole ring is typically the C-3 position. study.com This preference is attributed to the formation of a more stable carbocation intermediate where the aromaticity of the fused benzene (B151609) ring is preserved. study.com Attack at the C-2 position would lead to a loss of aromaticity in the benzene ring, resulting in a less stable intermediate. study.com

For this compound, electrophilic attack is expected to follow this general trend, favoring substitution at the C-3 position. The N-1 position, while possessing a lone pair of electrons, is generally less reactive towards electrophiles in neutral conditions. However, under basic conditions, deprotonation of the N-H group can generate a highly nucleophilic indolyl anion, which can then react with electrophiles at the nitrogen atom.

| Position | Relative Reactivity in EAS | Reasoning |

|---|---|---|

| C-3 | Most Favored | Formation of a stable intermediate that retains the aromaticity of the benzene ring. |

| C-2 | Less Favored | Intermediate loses the aromaticity of the benzene ring, leading to instability. |

| N-1 | Favored under basic conditions | Deprotonation forms a highly nucleophilic indolyl anion. |

The fluorine atom primarily exerts its influence through a strong -I (inductive) effect and a weaker +M (mesomeric) effect. The inductive effect withdraws electron density from the ring, deactivating it towards electrophilic attack. While the mesomeric effect can donate electron density to the ring, the inductive effect of fluorine is generally considered to be dominant in influencing reactivity.

Nucleophilic Additions and Substitutions

Nucleophilic reactions of this compound offer alternative pathways for functionalization, particularly through the activation of the C-F bond or via halogenated intermediates.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, recent advancements have demonstrated the feasibility of C-F bond activation in fluoroaromatic compounds, including indoles. mdpi.com This can be achieved through various methods, such as transition-metal catalysis (e.g., using nickel complexes) or under transition-metal-free conditions. mdpi.com

Once the C-F bond is activated, it opens up the possibility for nucleophilic insertion reactions. This allows for the introduction of a wide range of nucleophiles at the C-6 position of the indole ring, providing a direct method for the synthesis of novel derivatives that would be difficult to access through other synthetic routes. Intramolecular nucleophilic substitution of alkyl fluorides has also been demonstrated, suggesting potential for cyclization strategies involving the fluoro-substituted indole. cas.cn

The introduction of other halogen atoms (Cl, Br, I) onto the this compound scaffold can provide versatile intermediates for subsequent nucleophilic substitution and cross-coupling reactions. Halogenation of indoles can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used for bromination and iodination, respectively, typically at the C-3 position. nih.gov

These halogenated fluorinated indole intermediates can then undergo nucleophilic substitution reactions where the halogen atom is displaced by a nucleophile. This two-step approach of halogenation followed by nucleophilic substitution provides an indirect method for the functionalization of the indole ring at positions that may not be directly accessible through electrophilic aromatic substitution.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of indoles.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate, is a versatile method for introducing aryl, heteroaryl, or vinyl groups. organic-chemistry.org For this compound, prior halogenation (e.g., bromination or iodination at a specific position) would be necessary to introduce the required coupling partner. It is worth noting that the presence of a fluorine substituent can sometimes lead to lower yields in Suzuki coupling reactions. acs.org

The Heck reaction provides a means to form carbon-carbon bonds by coupling with alkenes. organic-chemistry.org This reaction would also require a halogenated derivative of this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the introduction of alkynyl moieties, which can serve as versatile handles for further transformations. For instance, a bromo-substituted this compound could be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govacs.org

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | C-C (Aryl, Vinyl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Heck | Alkene | C-C (Vinyl) | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira | Terminal Alkyne | C-C (Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |

Carbon-Carbon Bond Forming Reactions

The indole nucleus can be functionalized through various carbon-carbon bond-forming reactions, with palladium-catalyzed cross-coupling reactions being particularly prominent. These methods typically require the initial halogenation of the indole ring. For this compound, positions 3, 4, 5, and 7 are available for halogenation, providing a handle for subsequent coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming biaryl compounds by coupling an organoboron reagent with an organohalide. wikipedia.org Halogenated derivatives of this compound can be expected to participate in Suzuki-Miyaura coupling to introduce new aryl or vinyl substituents. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org The reaction is widely used for the synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org A halogenated this compound could be coupled with various alkenes to introduce alkenyl substituents. The reaction typically employs a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This method could be employed to introduce alkynyl moieties onto the this compound core, providing a gateway to further synthetic transformations. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Halide, Boronic Acid/Ester | Pd Catalyst, Base | Biaryl/Vinylarene |

| Heck | Aryl/Vinyl Halide, Alkene | Pd Catalyst, Base | Substituted Alkene |

| Sonogashira | Aryl/Vinyl Halide, Terminal Alkyne | Pd Catalyst, Cu(I) Cocatalyst, Base | Aryl/Vinyl Alkyne |

Carbon-Heteroatom Bond Forming Reactions (e.g., N-Arylation)

The nitrogen atom of the indole ring is a key site for functionalization. N-arylation, the formation of a bond between the indole nitrogen and an aryl group, is a significant transformation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. nih.govorganic-chemistry.org It can be used for the N-arylation of indoles with aryl halides or triflates. The use of bulky, electron-rich phosphine ligands is often crucial for high efficiency. organic-chemistry.org This method is applicable to a wide range of indoles and aryl halides, though challenges can arise with sterically hindered substrates. nih.govorganic-chemistry.org

Copper-Catalyzed N-Arylation (Ullmann Condensation): This classical method for C-N bond formation has seen significant improvements with the use of various ligands. Diamine ligands, in particular, have been shown to be effective for the copper-catalyzed N-arylation of indoles with aryl iodides and bromides. mit.edurhhz.net The reaction conditions are generally mild, and the method is tolerant of a variety of functional groups. rhhz.net

Table 2: Comparison of N-Arylation Methods for Indoles

| Method | Catalyst | Ligand (Typical) | Coupling Partner |

|---|---|---|---|

| Buchwald-Hartwig | Palladium | Bulky phosphines (e.g., XPhos) | Aryl halides, triflates |

| Copper-Catalyzed | Copper (e.g., CuI) | Diamines, L-proline | Aryl halides |

Cycloaddition Reactions and Ring-Closing Metathesis (RCM) in Fluorinated Indole Systems

Cycloaddition reactions provide a powerful means to construct complex polycyclic structures from relatively simple precursors.

Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.org A 2-vinylindole derivative, which could be synthesized from this compound, can act as the diene component. Lewis acid promotion can enhance the reactivity and selectivity of Diels-Alder reactions involving vinylazaarenes. nih.gov For instance, the reaction between 6-fluoro-4-vinylquinoline and isoprene has been shown to be a regioselective and atom-economical route to important scaffolds. nih.govresearchgate.net

1,3-Dipolar Cycloaddition: This reaction between a 1,3-dipole and a dipolarophile leads to the formation of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The indole nucleus itself can act as a dipolarophile in reactions with various 1,3-dipoles, such as nitrile oxides and azomethine ylides, to construct novel fused heterocyclic systems. organicchemistrydata.orgmdpi.com

Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of cyclic compounds, including those fused to an indole core. By introducing two olefinic tethers onto the this compound scaffold, typically at the nitrogen and another position, RCM can be employed to construct novel polycyclic indole derivatives.

Oxidative Transformations (e.g., Formation of Fluorooxindoles)

Oxidation of the indole ring can lead to valuable synthetic intermediates, most notably oxindoles. The presence of a fluorine atom can influence the outcome of these reactions.

The oxidation of 6-fluoroindole has been shown to produce 6-fluorooxindole. nih.gov In one study, the enzymatic oxidation of 6-fluoroindole by toluene dioxygenase led to the formation of a transient, fluorescent 6-fluoroindoxyl species, which could then isomerize to the more stable 6-fluorooxindole. nih.gov Chemical methods for the synthesis of 3,3-disubstituted oxindoles often proceed through the oxidation of 3-substituted indoles or the functionalization of pre-formed oxindoles. rsc.orgthieme-connect.comrsc.org For this compound, oxidation would be expected to yield the corresponding 2-ethyl-6-fluorooxindole, which could serve as a precursor for further derivatization at the 3-position.

Advanced Spectroscopic Characterization of 2 Ethyl 6 Fluoro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms within a molecule.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

One-dimensional NMR spectra are fundamental for structural characterization, offering a map of the distinct chemical environments for hydrogen, carbon, and nitrogen nuclei.

¹H NMR Analysis : The proton NMR spectrum of 2-ethyl-6-fluoro-1H-indole is expected to show distinct signals for each chemically unique proton. The ethyl group at the C2 position would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, indicative of their mutual spin-spin coupling. The proton at the C3 position is anticipated to appear as a singlet, slightly broadened by long-range couplings. Protons on the benzene (B151609) ring (H4, H5, and H7) will exhibit splitting patterns influenced by both homo- and heteronuclear coupling with the fluorine atom at C6. The N-H proton of the indole (B1671886) ring typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Analysis : The carbon NMR spectrum provides a signal for each unique carbon atom. The presence of the electron-withdrawing fluorine atom at C6 significantly influences the chemical shifts of the surrounding carbons, most notably C6 itself, which will appear as a doublet due to one-bond ¹J(C-F) coupling. Other carbons in the benzene portion of the ring will also show smaller couplings to fluorine (ⁿJ(C-F)). The signals for the ethyl group and the carbons of the pyrrole (B145914) ring (C2 and C3) will appear in their characteristic regions.

¹⁵N NMR Analysis : Due to the low natural abundance (0.37%) and lower gyromagnetic ratio of the ¹⁵N isotope, direct detection is challenging and often requires isotopic enrichment or the use of more sensitive indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC). huji.ac.il The ¹⁵N chemical shift for the indole nitrogen is sensitive to substituent effects and solvent. huji.ac.ilacs.org For this compound, the ¹⁵N chemical shift would likely be determined via an HMBC experiment, correlating the N-H proton to the ¹⁵N nucleus. researchgate.net

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Chemical Shifts (δ) for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N1-H | ~8.0 (broad s) | - |

| C2 | - | ~142.0 |

| C3 | ~6.2 (s) | ~99.0 |

| C3a | - | ~124.0 |

| C4 | ~7.5 (dd) | ~121.0 |

| C5 | ~6.8 (ddd) | ~108.0 (d) |

| C6 | - | ~159.0 (d, ¹JCF ≈ 240 Hz) |

| C7 | ~7.1 (dd) | ~97.0 (d) |

| C7a | - | ~136.0 |

| C2-CH₂ | ~2.8 (q) | ~19.0 |

| C2-CH₂-CH₃ | ~1.3 (t) | ~14.0 |

| Atom | Predicted ¹⁵N Chemical Shift (ppm, relative to liquid NH₃) | |

| N1 | ~245.0 |

Note: These are estimated values based on data from related indole structures and known substituent effects. Actual experimental values may vary.

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Structural Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. wikipedia.orgyoutube.comepfl.ch

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show a cross-peak between the -CH₂ and -CH₃ protons of the ethyl group. It would also reveal the coupling network of the aromatic protons: H4 would show a correlation to H5, and H5 would show correlations to both H4 and H7. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining stereochemistry and conformation. A key expected correlation would be between the C2-ethyl protons and the H3 proton, confirming their proximity on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu It is an essential tool for assigning carbon signals. For instance, the triplet at ~1.3 ppm would correlate to the methyl carbon, the quartet at ~2.8 ppm to the methylene carbon, and the aromatic proton signals to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key correlations would include the C2-ethyl protons coupling to C2 and C3, and the H3 proton coupling to C2, C3a, and C7a, confirming the substitution pattern of the indole core. researchgate.net

Table 2: Expected Key 2D NMR Correlations for this compound.

| Experiment | Proton(s) | Correlated Nucleus (¹H or ¹³C) | Information Gained |

| COSY | C2-CH₂ | C2-CH₂-CH₃ | Ethyl group connectivity |

| COSY | H4 | H5 | Aromatic ring connectivity |

| COSY | H5 | H4, H7 | Aromatic ring connectivity |

| HSQC | C2-CH₂-CH₃ | C2-CH₂-CH₃ | C-H one-bond assignment |

| HSQC | H3 | C3 | C-H one-bond assignment |

| HMBC | C2-CH₂ | C2, C3 | Position of ethyl group |

| HMBC | H3 | C2, C3a, C7a | Pyrrole ring structure confirmation |

| HMBC | H7 | C5, C6, C7a | Benzene ring structure confirmation |

| NOESY | C2-CH₂ | H3 | Spatial proximity, confirming substitution at C2 |

Isotopic Chemical Shift Analysis for Structural Information

The presence of fluorine allows for specialized NMR analysis based on isotopic effects. When a ¹²C atom is replaced by its heavier ¹³C isotope, it causes a small, measurable upfield shift in the resonance frequency of a nearby nucleus, such as ¹⁹F. researchgate.net This ¹³C-induced isotopic shift on the ¹⁹F NMR spectrum can provide valuable structural data. ed.ac.uk

For this compound, observing the ¹⁹F NMR spectrum with high resolution would reveal satellite peaks flanking the main signal. These satellites arise from molecules containing a ¹³C atom adjacent to the fluorine. The separation of these satellites gives the one-bond coupling constant (¹JCF), confirming the direct C-F bond, while the shift of the satellites relative to the main peak provides the isotopic shift value. This technique is a powerful tool for confirming the position of fluorine in fluoroaromatic compounds. rsc.org

Empirical Rules for Indole Ring Shielding Effects

The chemical shifts of the indole ring protons and carbons are predictably influenced by the electronic properties of its substituents. journals.co.zacdnsciencepub.com These substituent-induced chemical shifts (SCS) can be understood through empirical rules based on inductive and resonance effects.

Ethyl Group at C2 : The ethyl group is a weak electron-donating group through induction. This effect slightly increases the electron density of the indole ring system, leading to minor shielding (upfield shifts) of the ring protons and carbons compared to the unsubstituted indole. journals.co.za

The combination of these effects in this compound results in a unique electronic landscape and a characteristic NMR fingerprint that can be rationalized by these established principles.

X-ray Crystallography

While NMR spectroscopy reveals the structure of a molecule in solution, X-ray crystallography provides a precise three-dimensional map of the molecule in the solid state.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. mdpi.commdpi.com The process involves growing a high-quality single crystal of the compound and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the precise positions of all atoms can be determined.

For this compound, a crystallographic analysis would yield:

Molecular Geometry : Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the bicyclic indole core and the conformational preference of the C2-ethyl group. nih.govresearchgate.net

Crystal Packing : An understanding of how individual molecules arrange themselves in the crystal lattice.

Although a specific crystal structure for this compound has not been reported in the literature, data from other substituted indoles show that N-H···O and π-π stacking are common and dominant interactions in their crystal packing. nih.govacs.org

Table 3: Structural Information Obtainable from Single-Crystal X-ray Diffraction.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry operations that define the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-C, C-N, C-F). |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C). |

| Torsion Angles | The dihedral angles that define the conformation of flexible parts, such as the ethyl group. |

| Intermolecular Distances | The distances and geometries of non-covalent contacts (e.g., hydrogen bonds, π-stacking distances), revealing the crystal packing forces. iosrjournals.orgacs.org |

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

To date, the specific crystal structure of this compound has not been reported in publicly available crystallographic databases. However, the geometric parameters can be inferred from the analysis of closely related fluorinated indole derivatives. For instance, the crystal structure of 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one provides valuable data on the bond lengths and angles of the 6-fluoro-1H-indole moiety.

The indole ring system is characterized by its planarity, a feature that is largely maintained even with the introduction of substituents. The C-F bond introduces a slight perturbation to the electron density of the benzene ring, which can subtly influence the bond lengths within the aromatic system. The ethyl group at the 2-position will have its own characteristic bond lengths and angles, with the C-C single bonds and C-H bonds exhibiting typical sp3 hybridized values.

Table 1: Representative Bond Lengths and Angles for a Fluorinated Indole Moiety

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| C-C (aromatic) | 1.36 - 1.42 Å | |

| C-N (pyrrole) | ~1.37 Å | |

| C=C (pyrrole) | ~1.37 Å | |

| Bond Angle | C-C-C (benzene ring) | ~120° |

| C-N-C (pyrrole ring) | ~108° |

Note: These values are illustrative and based on related structures. Precise values for this compound would require experimental determination.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of indole derivatives is governed by a variety of intermolecular interactions, including hydrogen bonding and π-π stacking. In the case of this compound, the N-H group of the indole ring is a potent hydrogen bond donor. This can lead to the formation of hydrogen-bonded chains or dimers in the solid state, with the nitrogen atom of a neighboring molecule acting as the acceptor.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound. For this compound (C10H10FN), the expected exact mass can be calculated for high-resolution mass spectrometry (HRMS), providing a highly accurate confirmation of the elemental composition.

The fragmentation of indole derivatives under electron ionization (EI) often follows characteristic pathways. A common fragmentation involves the loss of the ethyl side chain. The indole ring itself can undergo cleavage, with the loss of HCN being a characteristic fragmentation pathway for the parent indole molecule. The presence of the fluorine atom is expected to be evident in the isotopic pattern of the molecular ion and its fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Description |

|---|---|---|

| 163.08 | [M]+• | Molecular Ion |

| 148.06 | [M - CH3]+ | Loss of a methyl radical from the ethyl group |

| 134.05 | [M - C2H5]+ | Loss of the ethyl group |

Note: These are predicted fragmentation patterns. Experimental verification is necessary.

Studies on the mass spectra of various substituted indoles have shown that indoles with alkyl groups on the benzene ring can form stable azaazulenium ions. acs.org The fragmentation of the ethyl group in this compound is a primary expected fragmentation pathway. scirp.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits two main absorption bands in the UV region, corresponding to the ¹La and ¹Lb transitions. The ¹Lb band is typically structured and appears at longer wavelengths, while the ¹La band is broader and more intense, appearing at shorter wavelengths.

The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. The fluorine atom at the 6-position, being an electron-withdrawing group, is expected to cause a slight shift in the absorption maxima. An ethyl group at the 2-position may also induce a small bathochromic (red) shift. A spectroscopic survey of substituted indoles has shown that substitutions on the benzyl ring with electrophilic groups can lift the degeneracy of the ¹La and ¹Lb transitions. nih.gov

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Transition | Approximate Wavelength (nm) |

|---|---|

| ¹Lb | 280 - 295 |

Note: These are estimated values. The actual absorption maxima can be influenced by the solvent.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

FTIR and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the vibrational modes of a molecule. The spectrum of this compound will exhibit characteristic bands corresponding to the vibrations of the indole ring, the ethyl group, and the C-F bond.

The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1500-1600 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption band, typically in the range of 1000-1300 cm⁻¹.

Table 4: Key FTIR and Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3450 |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2980 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-F stretch | 1250 - 1050 |

Note: These are typical ranges and the exact peak positions can vary.

The vibrational spectrum of indole and its derivatives has been studied in detail, providing a basis for the assignment of the observed bands in this compound. uq.edu.au

2 Ethyl 6 Fluoro 1h Indole As a Building Block in Complex Organic Synthesis

Role in the Construction of Advanced Heterocyclic Systems

The indole (B1671886) nucleus is a renowned building block for a vast array of heterocyclic systems. Classic synthetic strategies such as the Bischler-Möhlau and Pictet-Spengler reactions are frequently employed to construct complex indole-based molecules. nih.govwikipedia.orgnih.govwikipedia.org In theory, the nucleophilic character of the indole ring, including derivatives like 2-ethyl-6-fluoro-1H-indole, allows it to participate in various cycloaddition and condensation reactions to form more complex heterocyclic frameworks. nih.govresearchgate.net However, specific studies detailing the use of this compound as a reactant in these transformations to create advanced heterocyclic systems are not prominently featured in the available literature.

Development of New Polycyclic and Fused Ring Structures

The synthesis of polycyclic and fused ring structures containing an indole core is a cornerstone of natural product synthesis and drug discovery. rsc.orgias.ac.in Methodologies for creating such structures often involve the annulation of additional rings onto the indole scaffold. While general methods for the synthesis of fused pyrroles and related structures are known, specific examples commencing from this compound are conspicuously absent from the reviewed literature. researchgate.net The potential for this compound to serve as a precursor to novel polycyclic architectures remains an area for future investigation.

Synthesis of Diverse Fluorinated Alkaloid Analogues and Scaffolds

Indole alkaloids represent a large and structurally diverse family of natural products with significant biological activities. nih.gov The synthesis of fluorinated analogues of these alkaloids is a common strategy to enhance their pharmacological properties. researchgate.net The Pictet-Spengler reaction, for instance, is a powerful tool for the synthesis of beta-carboline alkaloids and their analogues from tryptamine (B22526) precursors, which can be derived from indoles. nih.govwikipedia.orgnrochemistry.com Despite the clear potential for this compound to serve as a starting point for novel fluorinated alkaloid scaffolds, documented synthetic pathways and the resulting compounds have not been identified in the current search.

Applications in Material Science Research (e.g., Organic Photoactuators)

In the realm of material science, indole derivatives are explored for their electronic and photophysical properties. They are investigated as components in organic electronics and as core structures in molecular photoactuators, where they can convert light energy into molecular motion. rsc.org The electronic nature of the indole ring can be tuned by substituents, and the presence of a fluorine atom, as in this compound, would be expected to influence these properties. Nevertheless, specific research detailing the incorporation of this compound into organic photoactuators or other advanced materials is not available in the public domain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.